4-Hyroxy Fenoprofen
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Overview
Description
4-Hydroxy Fenoprofen is a derivative of Fenoprofen, a nonsteroidal anti-inflammatory drug (NSAID) commonly used for its analgesic, anti-inflammatory, and antipyretic properties . Fenoprofen is structurally related to other propionic acid derivatives like ibuprofen and naproxen . The addition of a hydroxyl group to Fenoprofen results in 4-Hydroxy Fenoprofen, which may exhibit unique pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Fenoprofen typically involves the hydroxylation of Fenoprofen. One common method is the use of hydroxylating agents such as hydrogen peroxide in the presence of a catalyst . The reaction conditions often include a controlled temperature and pH to ensure the selective addition of the hydroxyl group at the desired position.
Industrial Production Methods: Industrial production of 4-Hydroxy Fenoprofen may involve large-scale hydroxylation processes using continuous flow reactors to maintain consistent reaction conditions and high yield . The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy Fenoprofen undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 4-oxo Fenoprofen.
Reduction: Formation of 4-hydroxy-2-propylphenol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy Fenoprofen has several applications in scientific research:
Chemistry: Used as a model compound to study hydroxylation reactions and their mechanisms.
Biology: Investigated for its potential effects on cellular pathways and enzyme inhibition.
Mechanism of Action
The mechanism of action of 4-Hydroxy Fenoprofen involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins . By inhibiting these enzymes, 4-Hydroxy Fenoprofen reduces inflammation, pain, and fever. The hydroxyl group may enhance its binding affinity to the COX enzymes, potentially increasing its efficacy .
Comparison with Similar Compounds
Ibuprofen: Another propionic acid derivative with similar anti-inflammatory properties.
Naproxen: Known for its longer duration of action compared to other NSAIDs.
Ketoprofen: Exhibits strong anti-inflammatory and analgesic effects.
Uniqueness: 4-Hydroxy Fenoprofen is unique due to the presence of the hydroxyl group, which may enhance its pharmacological properties and provide additional pathways for chemical modification. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C15H14O4 |
---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
2-[3-(4-hydroxyphenoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C15H14O4/c1-10(15(17)18)11-3-2-4-14(9-11)19-13-7-5-12(16)6-8-13/h2-10,16H,1H3,(H,17,18) |
InChI Key |
RIGQDHFDPVTTEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC2=CC=C(C=C2)O)C(=O)O |
Origin of Product |
United States |
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